molecular formula C14H15ClN2OS B2979881 N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide CAS No. 476292-48-5

N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide

Cat. No. B2979881
CAS RN: 476292-48-5
M. Wt: 294.8
InChI Key: SKTVUEKHDROURR-UHFFFAOYSA-N
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Description

“N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide” is a complex organic compound that contains a thiazole ring, a benzyl group, and an isobutyramide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . The benzyl group is a common substituent in organic chemistry, derived from benzene. The isobutyramide group consists of an amide functional group attached to an isobutyl group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, is known to participate in various chemical reactions . The benzyl group and the isobutyramide group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring, benzyl group, and isobutyramide group could affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide and related compounds have been explored for their potential in treating Alzheimer's disease through the inhibition of cyclin-dependent kinase 5 (cdk5)/p25. This approach focuses on halting the disease's progression by targeting specific enzymes linked to neurodegeneration (Helal et al., 2004).

Phosphoinositide 3-Kinase Inhibition

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with potential efficacy in cancer treatment. This research aims to optimize therapeutic agents by improving metabolic stability, demonstrating the compound's versatility beyond its primary application (Stec et al., 2011).

Antimicrobial Activity

Thiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antibacterial agents (Gomha & Khalil, 2012).

Local Anesthetic Activity

Research into N-[2-(alkylamino)ethyl]benzotriazol-X-yl isobutyramides has revealed their potential as local anesthetics. Some derivatives demonstrated a more favorable pharmacological profile than lidocaine, indicating the chemical's utility in medical applications beyond its initial scope (Caliendo et al., 1996).

Antitumor Agents

Novel N-(benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have been synthesized and identified as potent antibacterial agents. Their in-vitro antibacterial activity suggests a broader application in combating microbial resistance, reinforcing the compound's importance in pharmaceutical research (Borad et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide are not yet fully understood. It is known that similar thiazole derivatives have been synthesized and evaluated for their antitumor activities . The results indicated that some of these compounds exhibited potent inhibitory activity against certain enzymes

Cellular Effects

The cellular effects of this compound are also not fully known. Similar compounds have shown to induce apoptosis in certain cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Similar compounds have shown to inhibit certain enzymes, suggesting a potential mechanism of action

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-11(19-14)7-10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTVUEKHDROURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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